Product packaging for Monoisononyl phosphate(Cat. No.:CAS No. 27253-57-2)

Monoisononyl phosphate

Cat. No.: B13352886
CAS No.: 27253-57-2
M. Wt: 224.23 g/mol
InChI Key: IDXWQJNXMQJTCW-UHFFFAOYSA-N
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Description

Monoisononyl phosphate (MiNP), with the molecular formula C9H21O4P and a molecular weight of 224.23 g/mol, is a significant monoester metabolite of di-isononyl phthalate (DiNP) . DiNP is a high-molecular-weight phthalate widely used as a plasticizer in consumer products such as cables, PVC flooring, toys, and synthetic materials . The metabolism of DiNP in humans occurs through a phase I hydrolysis, where the diester is converted into its corresponding monoester, this compound, which is often a more bioactive compound . This makes MiNP a critical analyte in human biomonitoring studies, with its presence typically measured in urine, saliva, or serum to assess exposure levels and conduct toxicological risk assessments . Research into MiNP is vital for understanding the human health impacts of plasticizer exposure. Computational and in vitro studies suggest that phthalate metabolites can inhibit the activity of sulfotransferase (SULT) enzymes, which are crucial for the detoxification and elimination of various endogenous hormones and xenobiotics . Such inhibition has the potential to lead to endocrine-disrupting effects. Furthermore, studies indicate that metabolites of DiNP may cause liver damage and inhibit receptors activated by peroxisome proliferators, highlighting the compound's value in investigating metabolic disruption and hepatotoxicity . The primary research applications for this compound include its use as a standard in analytical chemistry for exposure assessment, as a tool in biochemical studies to investigate xenobiotic metabolism and enzyme inhibition, and in mechanistic toxicology research to elucidate the pathways of phthalate-induced biological effects . Identifiers • CAS Number: 27253-57-2 • Molecular Formula: C9H21O4P • SMILES: CC(C)CCCCCCOP(=O)(O)O • InChIKey: IDXWQJNXMQJTCW-UHFFFAOYSA-N For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21O4P B13352886 Monoisononyl phosphate CAS No. 27253-57-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27253-57-2

Molecular Formula

C9H21O4P

Molecular Weight

224.23 g/mol

IUPAC Name

7-methyloctyl dihydrogen phosphate

InChI

InChI=1S/C9H21O4P/c1-9(2)7-5-3-4-6-8-13-14(10,11)12/h9H,3-8H2,1-2H3,(H2,10,11,12)

InChI Key

IDXWQJNXMQJTCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCOP(=O)(O)O

Origin of Product

United States

Synthesis and Chemical Transformations of Monoisononyl Phosphate

Synthetic Methodologies for Monoisononyl Phosphate (B84403) Production in Laboratory Settings

The laboratory synthesis of monoisononyl phosphate can be achieved through several methods. One common approach involves the reaction of an alcohol with a phosphorylating agent. A general method for synthesizing phosphate monoesters is the dehydrative condensation of phosphoric acid with an alcohol. nih.gov This reaction can be promoted by the presence of a nucleophilic base, such as N-alkylimidazole or 4-(N,N-dialkylamino)pyridine, in the presence of tributylamine. nih.gov

Another potential route involves the use of phosphorus oxychloride (POCl3) or polyphosphoric acid as the phosphorylating agent, reacting with isononyl alcohol. The reaction stoichiometry and conditions would be carefully controlled to favor the formation of the monoester over the diester or triester byproducts. For instance, using a molar excess of the phosphorylating agent relative to the alcohol would typically favor mono-phosphorylation.

A different synthetic strategy could involve starting with an aluminum trialkyl, such as aluminum tri(isononyl), and reacting it with phosphorous trichloride. google.com This would likely form an intermediate that could then be hydrolyzed to yield the desired this compound.

The table below summarizes key aspects of a representative laboratory synthesis method.

ReactantsReagents/CatalystsReaction ConditionsProduct
Isononyl alcohol, Phosphoric acidTributylamine, N-alkylimidazoleDehydrative condensationThis compound

Derivatization Strategies for Analytical and Mechanistic Studies of this compound

For analytical purposes, particularly for techniques like gas chromatography-mass spectrometry (GC-MS), derivatization of polar analytes like this compound is often necessary to increase their volatility and thermal stability. researchgate.net

A common derivatization strategy for acidic compounds is methylation . This can be achieved using reagents like diazomethane (B1218177). researchgate.net The process involves converting the acidic hydroxyl groups of the phosphate moiety into methyl esters. This derivatization makes the molecule less polar and more suitable for GC-MS analysis. researchgate.net

Another approach is silylation , using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents replace the active hydrogen atoms on the phosphate group with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility.

For liquid chromatography-mass spectrometry (LC-MS/MS) analysis, derivatization is not always required, as this technique is well-suited for analyzing polar compounds directly in the liquid phase. researchgate.net However, in some cases, derivatization can enhance ionization efficiency and improve detection limits. For instance, dansylation, using dansyl chloride, can be employed to tag the molecule with a fluorescent group, which can be beneficial for certain detection methods. dphen1.com

The following table outlines common derivatization strategies for the analysis of organophosphate compounds.

Derivatization TechniqueReagent(s)PurposeAnalytical Method
MethylationDiazomethaneIncrease volatilityGC-MS
SilylationBSTFA, MSTFAIncrease volatilityGC-MS
DansylationDansyl chlorideEnhance detectionLC-MS/MS, Fluorescence

Investigation of By-product Formation During this compound Synthesis and Environmental Relevance

The synthesis of this compound is not always perfectly selective, and the formation of by-products is a common occurrence. The primary by-products are typically the di- and tri-esters of phosphoric acid, namely diisononyl phosphate and triisononyl phosphate . The relative amounts of these by-products depend on the specific synthetic method and reaction conditions used. For example, using a higher ratio of isononyl alcohol to the phosphorylating agent will favor the formation of di- and tri-esters.

The presence of these by-products can be significant, as they may have different physical, chemical, and toxicological properties compared to the monoester. For instance, a mixture of this compound and diisononyl phosphate in an approximate 1:1 molar ratio has been described in patent literature. googleapis.com

Environmental Relevance:

Phosphate esters, as a class of compounds, are used in a variety of applications, including as flame retardants and plasticizers. ontosight.ai There is ongoing research into the environmental fate and potential effects of these compounds. ontosight.ainih.gov Organophosphate esters can enter the environment through various pathways and have been detected in different environmental media. researchgate.net

The metabolites of related compounds, such as phthalate (B1215562) esters, are often studied as biomarkers of exposure. ivl.seresearchgate.net For example, mono-isononyl phthalate (MiNP) is a metabolite of di-isononyl phthalate (DINP). researchgate.netoup.comrichtmann.orgiarc.fr While this compound is a different chemical entity, the study of related organophosphate and phthalate metabolites highlights the importance of understanding the environmental and biological transformations of such industrial chemicals. diva-portal.org The by-products from the synthesis of this compound could also have their own environmental signatures and potential impacts.

The table below lists the common by-products and their potential relevance.

By-product NameChemical FormulaPotential Relevance
Diisononyl phosphateC18H39O4PAltered physical/chemical properties, potential environmental contaminant
Triisononyl phosphateC27H57O4PAltered physical/chemical properties, potential environmental contaminant

Environmental Occurrence and Distribution of Monoisononyl Phosphate

Detection and Quantification of Monoisononyl Phosphate (B84403) in Aquatic Environments

Organophosphate esters as a chemical group are frequently detected in aquatic systems globally. researchgate.net However, specific quantitative studies focusing on Monoisononyl phosphate are not prevalent in the reviewed literature. The detection and quantification of OPEs in water samples are typically performed using advanced analytical techniques such as gas chromatography or liquid chromatography coupled with mass spectrometry.

Freshwater Systems: Rivers, Lakes, and Groundwater

While OPEs, in general, have been identified in various freshwater bodies, including rivers and lakes, specific concentration data for this compound remains scarce. researchgate.net The presence of phosphates in freshwater can lead to eutrophication, an over-fertilization that stimulates excessive growth of algae and aquatic plants. knowyourh2o.comgraf.info This process can deplete dissolved oxygen, harming fish and other aquatic organisms. knowyourh2o.com The primary sources of general phosphate pollution in freshwater are sewage effluent and agricultural runoff. graf.info Although groundwater is generally less susceptible to widespread phosphate pollution due to the tendency of phosphate to bind to soil particles, contamination can still occur.

Marine Environments: Seawater and Sediments

Wastewater Treatment Plant Effluents and Sludge

Wastewater treatment plants (WWTPs) are significant conduits for the entry of contaminants into the environment. wef.org OPEs are commonly found in both the liquid effluent and the solid sludge produced by WWTPs. researchgate.net The processes within these plants are designed to remove nutrients like phosphorus, often through biological and chemical precipitation methods. wef.orgpaquesglobal.com Despite these treatments, WWTP effluents can still be a source of OPEs to receiving waters. Sludge, which concentrates many chemicals, may be incinerated, landfilled, or sometimes applied to agricultural land, creating a potential pathway for soil contamination. researchgate.net Specific studies quantifying this compound in WWTP effluent and sludge are not detailed in the available search results.

Due to the lack of specific quantitative data for this compound in the reviewed scientific literature, data tables for its concentrations in aquatic environments cannot be generated.

Occurrence of this compound in Terrestrial Matrices

The terrestrial environment can become contaminated with OPEs through several routes, including the application of sewage sludge, atmospheric deposition, and leaching from waste disposal sites. researchgate.netresearchgate.net

Soil Contamination and Distribution

Organophosphate esters are globally detected in soil. researchgate.net The addition of phosphate-containing materials can alter the chemical dynamics of soil, affecting the mobility and bioavailability of other elements. mdpi.com Contamination of soil with OPEs can occur from the use of sludge from wastewater treatment as fertilizer or from the atmospheric deposition of these compounds. wikipedia.org While the behavior of many OPEs in soil has been investigated, specific research on the contamination levels and distribution patterns of this compound in soil is not found in the search results.

Bio-occurrence of this compound in Environmental Samples

Presence in Biota and Bioaccumulation Potential

Direct research on the presence and bioaccumulation of this compound specifically is limited in available scientific literature. The focus has largely been on its parent compound, diisononyl phthalate (B1215562) (DINP), and the broader category of organophosphate esters (OPEs) or phthalate esters (PAEs).

Phthalates are known to bioaccumulate in various organisms, including aquatic invertebrates, fish, and amphibians that inhabit polluted environments. nih.gov The potential for bioaccumulation is a key factor in assessing the environmental risk of chemical compounds. bohrium.com For the parent compound DINP, a study was conducted on the mussel, Arca zebra, to determine its bioconcentration. The study revealed a bioconcentration factor (BCF) of 680 after a 24-hour exposure to ¹⁴C-labeled DINP. europa.eu An estimated steady-state BCF of 1,844 was calculated assuming first-order kinetics. europa.eu However, very few data are available regarding the bioaccumulation of DINP in biota. europa.eu In the Netherlands, some vegetation samples showed DINP concentrations ranging from 312-911 µg/kg wet weight. europa.eu

While data for this compound is scarce, studies on monoisononyl phthalate (MINP), a structurally similar metabolite of DINP, indicate that it is known to biodegrade in marine and freshwater sediments. researchgate.net The bioaccumulation potential of organophosphate esters, a class of compounds to which this compound belongs, is influenced by factors such as the compound's physicochemical properties, the organism's metabolism, and lipid content. bohrium.com Laboratory and field studies have confirmed that OPEs can accumulate in aquatic organisms, though the biomagnification potential varies among different OPEs. bohrium.comacs.org

Detection in Human Biological Matrices as a Metabolite

Monoisononyl phthalate (MINP or MNP), the primary hydrolytic metabolite of diisononyl phthalate (DINP), has been detected in various human biological samples, primarily urine. nih.govnih.gov Its presence serves as a biomarker for exposure to the parent compound, DINP. nih.govrichtmann.org However, studies indicate that MINP is often detected less frequently and at lower concentrations than its own secondary, oxidized metabolites. nih.govcdc.gov This suggests that after being formed from DINP, MINP is rapidly metabolized further in the body. cdc.gov

A review of human biomonitoring studies found that the primary metabolites of DINP, like MINP, were detected in only about 10% of tested samples, whereas secondary metabolites were found in almost all samples. nih.gov This makes these secondary metabolites more sensitive biomarkers for assessing DINP exposure. nih.gov

Several large-scale and targeted studies have quantified the presence of MINP in human urine, providing insights into population-level exposure. For instance, data from the 2005-2006 U.S. National Health and Nutrition Examination Survey (NHANES) showed that monocarboxyisooctyl phthalate (MCOP), an oxidized metabolite of DINP, was detected in 95.2% of participants, while MINP was detected in only 12.9%. cdc.gov The concentration range for MINP was >0.8–148.1 µg/L, which was lower than that of MCOP. cdc.gov

Similarly, a study involving women undergoing fertility treatment found a detection rate of 51.5% for MINP in urine samples. epa.gov In a study of adolescents in Turkey, the detection rate for MINP was 11.6%. d-nb.info In contrast, a study of occupationally exposed plastic factory workers in Slovakia reported median urinary concentrations of MINP of 13.65 µg/L in the exposed group and 13.26 µg/L in the general population, suggesting ubiquitous, low-level exposure in that region. richtmann.org

The table below summarizes findings from various human biomonitoring studies on the detection of monoisononyl phthalate in urine.

Table of Mentioned Compounds

Environmental Fate and Degradation Mechanisms of Monoisononyl Phosphate

Biodegradation Pathways and Kinetics

Biodegradation is the principal mechanism for the removal of phthalate (B1215562) esters and their metabolites from the environment. sfu.canih.gov The process for mono-alkyl phthalate esters (MPEs) like MINP is primarily driven by microbial activity. sfu.ca The initial step involves the hydrolysis of one of the ester linkages in the parent DINP molecule, yielding MINP and an isononanol molecule. canada.carepositorioinstitucional.mx This is followed by the further degradation of MINP.

Sediments are a significant sink for phthalates released into aquatic environments. sfu.ca Research demonstrates that mono-alkyl phthalate esters, including MINP, can be rapidly degraded by microorganisms in both marine and freshwater sediments. researchgate.netnih.gov A key study on the topic found that after an initial lag period, which varied from about 18 to 70 hours, MPEs degraded quickly. sfu.ca

The biodegradation of MINP and other MPEs in sediments follows first-order kinetics. researchgate.net Half-lives in both marine and freshwater sediments at a temperature of 22°C have been measured to be in the range of 16 to 39 hours. researchgate.netnih.gov This rapid degradation suggests that while the parent DINP may persist, its primary metabolite MINP is removed from sediment environments relatively quickly. canada.ca The similarity in degradation rates across different sediment types points to a wide distribution of capable microorganisms. researchgate.netnih.gov

Biodegradation Half-Lives of Mono-Alkyl Phthalate Esters (MPEs) in Sediments at 22°C sfu.caresearchgate.net
Sediment TypeHalf-Life Range (hours)Lag Phase Range (hours)
Marine18 - 3518 - 70
Freshwater16 - 394 - 70

The presence or absence of oxygen significantly influences the biodegradation rate of phthalate metabolites. Aerobic (oxygen-present) degradation is generally much more rapid and efficient for MPEs. For instance, a study on the related compound mono-2-ethylhexyl-phthalate (MEHP) showed it was rapidly biodegraded in the presence of oxygen, but accumulated or degraded slowly under anaerobic (oxygen-absent) conditions. researchgate.net This suggests that the enzymes responsible for breaking down these monoesters are often oxygen-dependent, or that fewer anaerobic microbes possess the necessary metabolic pathways. researchgate.net

In contrast, the parent compound DINP is known to have a very low potential for biodegradation under anaerobic conditions, which could lead to its persistence in subsurface soils and sediments. epa.gov While some phthalates are readily biodegradable under anaerobic conditions, the available data for high-molecular-weight phthalates and their monoesters points to aerobic degradation being the dominant and more effective pathway. epa.govresearchgate.net The degradation half-life for some phthalates in anaerobic sediments can be 3 to 10 times higher than under aerobic conditions. researchgate.net

Specific microbial species that target MINP directly are not extensively documented. However, research into the degradation of the parent compound, DINP, provides strong indications of the microbes involved. The breakdown of DINP to MINP is a critical step, implying that the microorganisms capable of degrading DINP are also, at a minimum, responsible for producing MINP and may be involved in its subsequent degradation.

A bacterial consortium containing the genera Serratia sp., Methylobacillus sp., Achromobacter sp., Pseudomonas sp., Stenotrophomonas sp., Methyloversatilis sp., Delftia sp., and Brevundimonas sp. has been shown to effectively degrade DINP, with MINP identified as a key metabolite in the process. repositorioinstitucional.mxipicyt.edu.mx Another study identified Sphingobium chungbukense as capable of rapidly transforming DINP into MINP and then further degrading it. nih.gov

The widespread and rapid degradation of MPEs like MINP in diverse sediments suggests that the capability is not limited to a few specialist microbes. researchgate.netnih.gov It is likely due to the common occurrence of non-specific esterase enzymes in a wide variety of environmental bacteria that can hydrolyze the ester bond. researchgate.netnih.govnih.gov Genera frequently cited for degrading various phthalates include Acinetobacter, Arthrobacter, Pseudomonas, Gordonia, Bacillus, and Rhodococcus. ipicyt.edu.mx

Several environmental factors can significantly affect the rate at which MINP is biodegraded.

Temperature: Temperature is a critical factor. Studies on MPEs, including MINP, have shown that a decrease in temperature from 22°C to 5°C can increase the degradation half-life by approximately eightfold. sfu.caresearchgate.net For the parent DINP, optimal degradation by a bacterial consortium was observed at 31°C. repositorioinstitucional.mxipicyt.edu.mx

pH: Microbial activity is also sensitive to pH. A neutral pH of 7.0 was found to be optimal for the degradation of DINP by a bacterial consortium. repositorioinstitucional.mxnih.gov It is inferred that similar conditions would favor the degradation of its metabolite, MINP.

Substrate Concentration: The concentration of the phthalate can also be a limiting factor. High concentrations of DINP (e.g., 750 mg/L) have been shown to inhibit the growth and degradative activity of microbial consortia. ipicyt.edu.mx This suggests that at very high concentrations, MINP could also become inhibitory to the microorganisms responsible for its degradation.

Sorption: The tendency of phthalates to adsorb to organic matter in sediment and soil can reduce their bioavailability to microorganisms. researchgate.net While MINP is more water-soluble and bioavailable than DINP, its sorption to sediment particles can still influence its degradation rate. epa.govcanada.ca Inherently biodegradable substances that are subject to a high degree of sorption can exhibit longer half-lives in natural sediments. researchgate.netcanada.ca

Key Environmental Factors Influencing Phthalate Biodegradation
FactorEffect on Biodegradation RateSource
Temperature Decrease (22°C to 5°C)~8-fold decrease in rate (longer half-life) sfu.ca
Optimal pHPeak degradation observed around neutral pH (7.0) repositorioinstitucional.mxnih.gov
High Substrate ConcentrationCan be inhibitory to microbial activity ipicyt.edu.mx
Sorption to Organic MatterReduces bioavailability, leading to slower degradation researchgate.netcanada.ca

Abiotic Degradation Processes

While biodegradation is the main pathway for the environmental breakdown of MINP, abiotic processes can also play a role, although typically a much smaller one.

Abiotic hydrolysis, the breakdown of a chemical by reaction with water, is generally not considered a major degradation mechanism for phthalate esters under typical environmental conditions. regulations.gov The process is highly dependent on pH. For phthalate esters, hydrolysis is significantly slower in neutral or acidic water compared to alkaline conditions. regulations.gov For example, under acidic conditions (pH 4 to 6), the hydrolysis rate is estimated to be thousands of times slower than under alkaline (pH 8 to 10) conditions. regulations.gov

Photodegradation under Simulated and Natural Conditions

For related compounds, the rate of photodegradation is influenced by factors such as the chemical structure of the ester, the intensity and wavelength of light, and the presence of other substances in the water or atmosphere. For instance, dissolved organic matter in natural waters can sometimes accelerate photodegradation through photosensitization. Without specific experimental data for monoisononyl phosphate (B84403), it is challenging to predict its susceptibility to this degradation pathway.

Sorption and Transport Phenomena

The movement and distribution of monoisononyl phosphate in the environment are governed by its tendency to attach to solids like soil and sediment (sorption) and its ability to move through water and soil (leaching and dispersion).

Sorption to Environmental Matrices: Soil and Sediments

The sorption behavior of this compound has not been specifically documented. However, for organophosphate esters in general, sorption to soil and sediment is a key process influencing their environmental distribution. The extent of sorption is often correlated with the organic carbon content of the soil or sediment and the chemical's octanol-water partition coefficient (Kow), a measure of its hydrophobicity.

Generally, organophosphate esters with longer or branched alkyl chains, like the isononyl group in this compound, tend to be more hydrophobic. This characteristic would suggest a higher propensity for sorption to organic matter in soil and sediments, reducing its concentration in the water column. In the absence of specific studies, the following table presents hypothetical sorption coefficients based on the behavior of similar organophosphate esters to illustrate the potential range, but it must be emphasized that this is not based on direct measurement for this compound.

Hypothetical Sorption Coefficients for this compound Based on Related Compounds

Environmental MatrixAssumed Organic Carbon Content (%)Hypothetical Sorption Coefficient (Koc) (L/kg)Implication for Mobility
Sandy Soil1500 - 1500Moderate to Low
Clay Loam Soil31500 - 5000Low
High Organic Sediment105000 - 15000Very Low

Note: This table is for illustrative purposes only and is not based on experimental data for this compound.

Leaching and Dispersion Mechanisms in Aquatic and Terrestrial Systems

The potential for this compound to leach from soil into groundwater or to disperse in aquatic systems is intrinsically linked to its sorption characteristics. Chemicals that sorb strongly to soil particles are less likely to leach.

Given the presumed hydrophobic nature of the isononyl group, it is anticipated that this compound would have a relatively low leaching potential in soils with significant organic matter content. In such environments, it would tend to remain in the upper soil layers. However, in soils with low organic content, such as sandy soils, the potential for leaching into groundwater could be higher.

In aquatic systems, dispersion would be influenced by water flow and the compound's partitioning between the water column and suspended sediments. A higher tendency to sorb would lead to its accumulation in bottom sediments, where it may persist for longer periods. The transport over longer distances in aquatic environments would likely occur through the movement of contaminated sediment particles during high-flow events.

Analytical Methodologies for Monoisononyl Phosphate Research

Sample Preparation and Extraction Techniques

The accurate analysis of Monoisononyl phosphate (B84403) hinges on effective sample preparation and extraction to isolate the analyte from complex sample matrices and minimize interferences. The choice of technique often depends on the matrix (e.g., urine, serum, water) and the desired sensitivity.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction is a conventional yet widely employed technique for the extraction of organophosphate ester metabolites from biological samples. cdc.gov This method relies on the differential partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Recent advancements have introduced variations to the traditional LLE protocol. One such development is the cold-induced liquid-liquid extraction (CI-LLE). This convenient and efficient method has been successfully applied to the simultaneous determination of 18 organophosphate esters (OPEs) and 10 of their metabolites (mOPEs) in human serum, urine, and milk. researchgate.netnih.gov In this procedure, the sample is first extracted with acetonitrile (B52724). Subsequently, a "one-step" purification and enrichment is achieved through CI-LLE, where the temperature and time are optimized to maximize enrichment factors. nih.gov For instance, a study demonstrated that after extraction with acetonitrile, a purification and enrichment step was accomplished by cold-induced LLE before quantification by HPLC-ESI-MS/MS. nih.gov Solvents such as ethyl acetate (B1210297), hexane, and acetone (B3395972) are commonly used for the extraction of various biomarkers, including organophosphate metabolites, from biological matrices. cdc.gov

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a highly utilized and effective sample preparation method for extracting and purifying analytes from liquid matrices like urine, blood, and milk. scispace.com The technique involves passing a liquid sample through a solid sorbent material, which retains the analyte. The analyte is then eluted with a suitable solvent. The selection of the appropriate SPE sorbent and optimization of elution solvent, sample volume, and pH are crucial for successful extraction. scispace.com

For the analysis of phthalate (B1215562) and organophosphate metabolites, various SPE cartridges are employed. Mixed-mode solid-phase extraction cartridges that combine reversed-phase and anion-exchange mechanisms, such as the Oasis MAX, have been used for the analysis of phthalate metabolites in human urine. dphen1.com In one method, after enzymatic hydrolysis, the urine sample was loaded onto an Oasis MAX cartridge that was preconditioned with methanol (B129727) and water. dphen1.com Hydrophilic-lipophilic balanced polymeric sorbents like the Oasis HLB are also commonly used. scispace.com For example, the Oasis Prime HLB cartridge has been utilized for the extraction of phthalate monoesters from human serum. researchgate.net

The following table summarizes a typical SPE protocol for phthalate metabolites, which can be adapted for Monoisononyl phosphate.

Table 1: Example of a Solid-Phase Extraction (SPE) Protocol for Phthalate Metabolites in Human Serum

Step Procedure
Sample Pre-treatment 0.5 mL of serum is mixed with acetate buffer, isotope internal standards, and β-glucuronidase, then incubated. The reaction is terminated with a phosphate buffer. researchgate.net
Cartridge Conditioning An Oasis Prime HLB SPE cartridge is equilibrated with phosphate buffer. researchgate.net
Sample Loading The pre-treated sample is loaded onto the SPE cartridge. researchgate.net
Washing (Interference Removal) The cartridge is washed with water to remove interferences. researchgate.net
Analyte Elution The target analytes are eluted with methanol. researchgate.net

This table is a generalized representation of an SPE protocol and specific parameters may vary based on the exact methodology.

Miniaturized Extraction Approaches (e.g., SPME)

Miniaturized extraction techniques, such as solid-phase microextraction (SPME), offer several advantages over traditional methods, including reduced solvent consumption and integration of sampling, extraction, and concentration into a single step. scispace.comresearchgate.net SPME is a solvent-free method that utilizes a fused-silica fiber coated with a suitable stationary phase. The fiber is exposed to the sample, and the analytes partition into the coating.

While LLE and SPE are more commonly cited for organophosphate metabolites, SPME has been proposed for the analysis of phthalate metabolites. researchgate.net For instance, a solvent-free SPME technique involving gas-phase on-fiber derivatization with diazomethane (B1218177) has been developed for phthalate metabolites. researchgate.net Given the similarities in analytical challenges between phthalate and organophosphate metabolites, these miniaturized approaches hold promise for future applications in this compound research.

Chromatographic Separation Techniques

Following sample extraction and clean-up, chromatographic techniques are employed to separate this compound from other components in the extract before its detection and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful and widely used technique for the analysis of this compound and other organophosphate ester metabolites. researchgate.nethbm4eu.eunih.gov This method offers high sensitivity and selectivity, making it suitable for detecting low concentrations in complex biological matrices. nih.gov

Several studies have detailed HPLC-MS/MS methods for the determination of OPE metabolites. For instance, a method for the simultaneous determination of 18 OPEs and 10 of their metabolites in human serum, urine, and milk utilized HPLC-ESI-MS/MS for quantification. researchgate.netnih.gov The chromatographic separation is typically achieved using a C18 column. dphen1.comacs.org The mobile phase often consists of a gradient mixture of acetonitrile and water, sometimes with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency and peak shape. dphen1.comacs.orgsielc.com For example, one method for analyzing 2-(2(or 4)-Isononylphenoxy)ethyl dihydrogen phosphate used a mobile phase of acetonitrile, water, and phosphoric acid, with formic acid as a substitute for MS-compatible applications. sielc.com

The following table provides an example of HPLC conditions used for the analysis of related compounds.

Table 2: Example of HPLC Parameters for the Analysis of Phthalate Metabolites

Parameter Condition
Instrument Acquity UPLC system coupled to a Xevo TQ-S triple quadrupole mass spectrometer. dphen1.com
Column Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm). dphen1.com
Mobile Phase Gradient of acetonitrile and water containing 0.1% acetic acid. dphen1.com
Flow Rate 0.3 mL/min. dphen1.com
Detection Electrospray ionization (ESI) in negative ion mode. dphen1.com

This table illustrates typical HPLC conditions that can be adapted for this compound analysis.

Gas Chromatography (GC) Implementations

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS), is another important technique for the analysis of organophosphate metabolites. researchgate.netnih.gov GC is particularly suitable for volatile and thermally stable compounds. For non-volatile or thermally labile compounds like this compound, a derivatization step is typically required to increase their volatility and improve their chromatographic behavior. nih.gov

For example, a GC-MS method for the determination of five phthalate monoesters, including monoisononyl phthalate (MINP), in human urine involved methylation with diazomethane after extraction. researchgate.net Another method for analyzing dialkyl phosphate (DAP) metabolites in urine used derivatization with pentafluorobenzyl bromide (PFBBr) followed by GC-MS/MS analysis. nih.gov The derivatized analytes are then separated on a capillary column and detected by the mass spectrometer. canada.caivl.se

The following table outlines a general procedure for GC-MS analysis of related metabolites.

Table 3: Generalized Gas Chromatography (GC-MS) Analysis Steps for Metabolites

Step Description
Enzymatic Deconjugation Urine samples are often treated with β-glucuronidase to hydrolyze conjugated metabolites. researchgate.netrichtmann.org
Extraction Analytes are extracted from the sample matrix using a suitable solvent like hexane. researchgate.net
Derivatization The extracted metabolites are derivatized (e.g., methylation with diazomethane or reaction with PFBBr) to increase volatility. nih.govresearchgate.net
Purification The derivatized extract may be further purified, for example, on a Florisil column. researchgate.net
GC-MS Analysis The final extract is injected into the GC-MS system for separation and detection. researchgate.net

This table provides a general overview of the steps involved in a GC-MS analysis of metabolites.

Spectrometric Detection and Quantification

Spectrometric methods, particularly those combined with chromatographic separation, are the cornerstone for the analysis of OPEs and their metabolites in various environmental and biological matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of OPE metabolites. hhearprogram.orgnih.gov This approach offers high sensitivity and selectivity, which are crucial for analyzing complex samples.

The analysis typically involves:

Ionization: Electrospray ionization (ESI) is the most common ionization technique used. For acidic OPE metabolites like this compound, which possesses a phosphate acid group, ESI is typically operated in negative ion mode to deprotonate the molecule, forming a [M-H]⁻ precursor ion. mdpi.com

Mass Analysis: A triple quadrupole mass spectrometer is frequently used, operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the specific precursor ion (the deprotonated molecule of this compound). This ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole selects specific, characteristic fragment ions (product ions). This process ensures that only the compound of interest is detected, minimizing interference from other substances in the matrix. nih.gov

While specific fragmentation data for this compound is not published, the fragmentation of analogous OPE diester metabolites provides a clear indication of the expected behavior. The most common fragmentation pathway involves the cleavage of the ester bond. For this compound, this would result in product ions corresponding to the phosphate moiety and potentially the loss of the isononyl side chain.

Table 1: Representative LC-MS/MS Parameters for Analytes Structurally Related to this compound This table presents data for analogous organophosphate diester metabolites to illustrate typical mass spectrometry settings, as specific data for this compound is not available.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Reference
Diphenyl phosphate (DPhP)249.0156.993.9 mdpi.com
Bis(2-ethylhexyl) phosphate (BEHP)307.297.079.0
Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP)344.9247.097.0 frontiersin.org
Di-n-butyl phosphate (DnBP)209.197.079.0 mdpi.com

For the analysis of trace levels of OPEs and for identifying novel or unexpected metabolites, high-resolution mass spectrometry (HRMS) is increasingly employed. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole-Time-of-Flight (Q-TOF) or Quadrupole-Orbitrap mass spectrometers provide high mass accuracy (typically <5 ppm error). This allows for the determination of the elemental composition of an ion, greatly increasing the confidence in the identification of a compound without a dedicated analytical standard. nih.govacs.org HRMS is particularly valuable in non-targeted screening to discover a wide range of contaminants in a single analysis. nih.gov

Alternative Ionization: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) has been shown to be effective for a broader range of OPEs, including more non-polar compounds. frontiersin.orgfrontiersin.org The use of APCI can expand the number of OPEs detectable in a single method, making it a powerful tool for comprehensive exposure assessment. frontiersin.org

Isotope Dilution: To achieve the highest accuracy and precision in trace analysis, isotope dilution is the gold standard. This involves adding a known amount of a stable, isotopically labeled version of the target analyte (e.g., ¹³C- or D-labeled this compound) to the sample at the beginning of the analytical procedure. This internal standard behaves identically to the native analyte through extraction, cleanup, and analysis, allowing for precise correction of any analyte loss or matrix-induced signal suppression or enhancement. nih.gov

Quality Assurance and Quality Control in this compound Analysis

Rigorous quality assurance and quality control (QA/QC) procedures are essential for generating reliable and comparable data in trace-level analysis, particularly for compounds like OPEs which can be subject to background contamination.

Any analytical method for this compound would require thorough validation to ensure its performance is adequate for the intended application. Key validation parameters, based on methods for analogous compounds, include: mdpi.comfrontiersin.org

Linearity: The method should demonstrate a linear response across a range of concentrations, typically with a coefficient of determination (R²) greater than 0.99. frontiersin.org

Accuracy: Assessed by spiking a known quantity of the analyte into a real sample matrix (e.g., urine, water) and measuring the percent recovery. Acceptable recoveries are generally within the 70-120% range. nih.gov

Precision: Measured as the relative standard deviation (RSD) of replicate measurements. Intra-day (repeatability) and inter-day (intermediate precision) RSDs should ideally be below 15-20%. frontiersin.orgfrontiersin.org

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. For modern LC-MS/MS methods, these limits for OPE metabolites are often in the low nanogram-per-liter (ng/L) to picogram-per-milliliter (pg/mL) range. nih.gov

Table 2: Examples of Method Validation Performance for OPE Metabolite Analysis in Various Matrices

MatrixAnalytesRecoveryPrecision (RSD)LOQReference
Human Serum & Urine10 mOPEs80-123%<15%0.1-22 pg/mL nih.gov
Seabird Eggs & Liver34 OPEs70-120%<15% (median)pg to low ng/g frontiersin.org
Seafood6 OPE diesters89-138%<15%1.0-50 ng/g mdpi.com
Meat & Fish13 OPEs70-120%<20%1-5 ng/g acs.org

A significant challenge in the analysis of OPEs is their ubiquitous presence in the environment, including the laboratory. ifremer.frresearchgate.net OPEs are used as flame retardants and plasticizers in numerous products, such as electronics, furniture, and laboratory equipment, which can lead to background contamination during sample collection, preparation, and analysis. acs.orgresearchgate.net

Key strategies to mitigate contamination include:

Screening of Materials: All materials that come into contact with the sample (e.g., collection containers, pipette tips, vials, solvents) must be screened for the presence of target analytes. It is often necessary to avoid certain plastic materials and pre-rinse all glassware with high-purity solvents. ifremer.frresearchgate.net

Procedural Blanks: A procedural blank (a sample containing no analyte that is processed and analyzed in the same way as the real samples) must be included with every batch of samples. ifremer.fr The signal detected in the blank indicates the level of background contamination, which can be subtracted from the sample results. Consistent monitoring of blanks is crucial to ensure data integrity. acs.org

Clean Laboratory Environment: To the extent possible, sample preparation should be performed in a clean environment, away from potential sources of OPEs. ifremer.fr

Metabolism and Biotransformation of Diisononyl Phthalate to Monoisononyl Phosphate

Metabolic Pathways of Diisononyl Phthalate (B1215562) in Biological Systems

The metabolism of DINP follows a pathway common to high molecular weight phthalates. researchgate.net Upon oral administration, DINP is rapidly metabolized in the gastrointestinal tract. nih.govindustrialchemicals.gov.au The initial and principal metabolic step is the de-esterification of the parent compound, DINP, into its primary metabolite, Monoisononyl Phosphate (B84403) (MiNP). industrialchemicals.gov.aunih.govresearchgate.net This hydrolysis is a critical activation step, as the resulting monoester is often considered more biologically active than the parent diester. nih.gov

De-esterification to Monoisononyl Phosphate (MiNP)

The conversion of DINP to MiNP is a rapid process that occurs primarily in the gastrointestinal tract following ingestion. nih.govindustrialchemicals.gov.au This reaction involves the hydrolysis of one of the two ester linkages of the DINP molecule. researchgate.netindustrialchemicals.gov.au While MiNP is the primary hydrolytic metabolite, it is often considered a minor urinary metabolite because it undergoes extensive further metabolism. nih.govcdc.gov Studies in rats have shown that after oral administration, DINP is quickly de-esterified to MiNP, which is then absorbed and further processed. industrialchemicals.gov.au

Subsequent Oxidation and Conjugation of this compound

Following its formation, MiNP undergoes further biotransformation through oxidation and conjugation reactions. researchgate.netindustrialchemicals.gov.au The isononyl side chain of MiNP is susceptible to oxidation, leading to the formation of several secondary metabolites. industrialchemicals.gov.aumdpi.com These oxidative processes can involve hydroxylation and further oxidation to keto and carboxyl functional groups. nih.govmdpi.com The resulting oxidized metabolites can then undergo Phase II conjugation, such as glucuronidation, which increases their water solubility and facilitates their excretion from the body, primarily in the urine. researchgate.net

Identification of Secondary Metabolites (e.g., MHiNP, MCiOP, MOiNP)

Several key secondary, oxidative metabolites of DINP have been identified in urine, which serve as more sensitive biomarkers of DINP exposure than MiNP itself. researchgate.netresearchgate.net These include:

Mono-hydroxy-isononyl phthalate (MHiNP) nih.govmdpi.com

Mono-carboxy-isooctyl phthalate (MCiOP) nih.govmdpi.com

Mono-oxo-isononyl phthalate (MOiNP) nih.govmdpi.com

Investigations in both rats and humans have confirmed the presence of these metabolites following DINP exposure. nih.govmdpi.com For instance, studies on DINP-dosed rats identified MHiNP, MCiOP, and MOiNP as the major urinary metabolites. cdc.gov In human volunteers, these oxidative metabolites were detected at significantly higher frequencies and concentrations than MiNP. cdc.gov

Comparative Metabolism Across Species: Rodents versus Primates

Significant differences have been observed in the metabolism and toxicokinetics of DINP between rodents and primates, which has implications for assessing human health risks. nih.govepa.gov

SpeciesKey Metabolic & Toxicokinetic DifferencesReference
Rodents (Rats) - Rapidly metabolize DINP in the gastrointestinal tract to MiNP. - Efficient absorption of metabolites, primarily excreted in urine. - Higher internal doses can be achieved, leading to observed liver and kidney effects at high oral doses. nih.gov
Primates (including Humans) - Lower absorption of DINP at low oral doses and much more limited total absorption at high doses. - Liver and kidney effects seen in rodents at high doses were not observed in primate studies. - Levels of monoester metabolites detected in the livers of monkeys were much lower than those reported in rodents. nih.govepa.govoup.com

These species-specific differences suggest that rodents are more sensitive to the effects of high doses of DINP, and the internal doses that cause adverse effects in rodents may not be achievable in humans under normal exposure scenarios. nih.govepa.gov

Enzyme Systems Involved in this compound Formation and Further Biotransformation

The biotransformation of DINP is an enzyme-mediated process involving both Phase I and Phase II reactions.

Esterase Activity in Phase I Metabolism

The initial hydrolysis of DINP to MiNP is catalyzed by non-specific esterases and lipases present in the intestine and other tissues. researchgate.netresearchgate.net This esterase activity is a crucial step in the Phase I metabolism of phthalates. researchgate.netnih.gov The efficiency of this hydrolysis can be influenced by factors such as the specific esterase enzymes present and their level of activity, which can vary between species and even individuals. regulations.gov Following this initial de-esterification, further metabolism, including oxidation of the alkyl side chain, is carried out by other enzyme systems, such as cytochrome P450 monooxygenases. researchgate.net

Sulfotransferase (SULT) Interactions in Phase II Metabolism

Following the initial Phase I metabolism where Diisononyl Phthalate (DINP) is hydrolyzed into its monoester, this compound (MINP), the subsequent Phase II metabolism involves conjugation reactions to facilitate excretion. nih.gov One of the key enzyme families involved in Phase II metabolism is the Sulfotransferase (SULT) family. nih.govdrughunter.com These enzymes catalyze the transfer of a sulfonate group to the metabolite, a process known as sulfation, which generally increases the water solubility of the compound, aiding its elimination from the body. drughunter.comhyphadiscovery.com

The interaction of phthalate metabolites with SULT enzymes is a critical area of research, as inhibition of these enzymes can affect the detoxification of numerous substances and disrupt hormone homeostasis. nih.govfrontiersin.org Computational studies, specifically using molecular docking, have been employed to investigate the inhibitory potential of DINP metabolites against various human SULT isoforms. nih.govresearchgate.net

Research has shown that the primary and secondary metabolites of DINP, including MINP, mono-hydroxy-isononyl phthalate (MHiNP), mono-carboxy-isooctyl phthalate (MCiOP), and mono-oxo-isononyl phthalate (MOiNP), have the potential to interact with and inhibit the activity of members of the SULT1 family of enzymes. nih.gov

A computational analysis evaluated the binding energies of these metabolites to the active sites of several SULT1 enzymes. The results indicated that MINP is a notable metabolite capable of inhibiting almost all tested SULT1 enzymes, with the exceptions being SULT1A3 and SULT1B1. nih.gov For instance, in the case of the allelic variant SULT1A1*2, both MINP and MOiNP are able to bind to the active site of the enzyme. nih.govresearchgate.net Similarly, MINP, along with MCiOP and MOiNP, can bind to the active site of SULT1A2. nih.govresearchgate.net

The binding energies from this molecular docking study quantify the potential for these metabolites to inhibit SULT enzymes.

Interactive Data Table: Binding Energies of Diisononyl Phthalate (DINP) Metabolites to SULT1 Enzymes

The following table presents the binding energies (in kcal/mol) of DINP metabolites with various SULT1 enzymes, as determined by a computational molecular docking study. nih.gov A more negative binding energy suggests a stronger potential interaction and inhibition.

MetaboliteSULT1A11SULT1A12SULT1A1*3SULT1A2SULT1C1SULT1E1
MiNP -5.73-6.04-6.59-5.87-6.08-6.14
MHiNP -5.69N/A-6.36N/A-5.89-6.21
MCiOP -5.85N/A-6.55-6.11-5.99-6.25
MOiNP -5.68-6.11-6.51-5.92-6.01-6.23
Data sourced from a computational study by Isvoran et al. (2023). nih.gov
N/A indicates that the metabolite did not bind to the active site of the enzyme in the study. nih.gov

This inhibition of SULT enzymes by phthalate monoesters is significant. SULT1A1 and SULT1B1 are primary enzymes involved in the detoxification of exogenous drugs, while SULT1E1 plays a crucial role in estrogen metabolism. frontiersin.org The potential for MINP and other DINP metabolites to inhibit these enzymes suggests a mechanism by which exposure to DINP could interfere with normal metabolic and endocrine processes. nih.govfrontiersin.org

Molecular Interactions and Mechanistic Studies of Monoisononyl Phosphate

Cellular Responses and Signaling Pathways

Influence on Specific Cellular Enzymes and Pathways:This part of the investigation would have looked into the compound's effect on critical signaling cascades such as Ca2+/CaN/NF-AT, PKC, ERK1/2, and NF-kB, which are central to a wide range of cellular functions.

Currently, the scientific community has not published any data that would allow for a thorough and accurate discussion of these specific interactions for Monoisononyl phosphate (B84403). Further research is required to elucidate the potential biological activities of this compound.

Computational Approaches in Predicting Molecular Interactions

In the absence of extensive experimental data for Monoisononyl phosphate, computational methods serve as powerful tools to predict its molecular interactions and behavior. These in silico approaches, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, provide valuable insights into the potential biochemical and environmental fate of this compound.

Molecular Docking and Dynamics Simulations

Molecular docking studies on various organophosphates have been conducted to elucidate their mechanisms of toxicity and interaction with biological targets. For instance, docking simulations have been used to investigate the binding of organophosphate pesticides to macromolecules, with binding energies ranging from -4.2 to -7.2 kcal/mol, indicating varying affinities for different protein targets nih.gov. These studies often identify key amino acid residues and interaction types, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. In silico analyses of organophosphate interactions with proteins like human serum albumin (HSA) have shown strong binding affinities, suggesting the potential for these compounds to interfere with the transport of metabolites and drugs in the body biorxiv.org. The primary application for many of these compounds has been in the manufacturing of pesticides, insecticides, and flame retardants biorxiv.org.

Molecular dynamics (MD) simulations offer a more dynamic picture of these interactions over time. For example, MD simulations have been employed to study the adsorption and decomposition of alkyl phosphate esters like tri-n-butyl phosphate (TNBP) on ferrous surfaces nih.gov. These simulations can reveal how the molecule orients itself at an interface and the energetic barriers associated with chemical reactions such as bond cleavage nih.gov. Other MD studies have focused on the adsorption behavior of long-chain alkyl phosphates, like cetyl phosphate, on mineral surfaces, providing insights into their collection properties in flotation processes mdpi.com. The insights from these simulations on analogous compounds are instrumental in predicting how this compound might interact with biological membranes, soil particles, and other environmental interfaces.

Table 1: Representative Molecular Docking and Dynamics Simulation Studies on Organophosphates
Compound ClassTarget/SystemMethodologyKey FindingsReference
Organophosphate PesticidesVarious hub node proteins (e.g., HSP90AA1, MET, EGFR)Molecular DockingBinding energies ranged from -4.2 to -7.2 kcal/mol, indicating varied affinities. nih.gov
OrganophosphatesHuman Serum Albumin (HSA)Molecular Docking and MD SimulationsStrong binding affinities, suggesting potential interference with protein function. Stable complex formation over time. biorxiv.org
Tri-n-butyl phosphate (TNBP)Ferrous SurfacesNonequilibrium Molecular Dynamics (NEMD)Simulated decomposition and C–O and P–O bond cleavage under electric fields. nih.gov
Cetyl phosphateMagnesite SurfacesMolecular Dynamics (MD) SimulationsInvestigated adsorption behavior and orientation on the mineral surface. mdpi.com
Alkyl phosphates (e.g., TBP, TiAP)Water-dodecane systemMolecular Dynamics (MD) SimulationsCalculated partition coefficients and free energy of extraction for UO2(2+). acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Degradation and Bioavailability

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a specific property, such as degradation rate or bioavailability. These models are particularly useful for predicting the properties of untested chemicals, like this compound, based on data from structurally similar compounds.

Degradation:

QSAR models have been widely developed to predict the environmental degradation of organophosphorus compounds. Hydrolysis is a primary degradation pathway for these esters in aqueous environments escholarship.org. QSAR studies have aimed to correlate the rate of hydrolysis with various molecular descriptors derived from the chemical structure escholarship.org. For instance, a study on the alkaline hydrolysis of over 100 organophosphate molecules used density functional theory calculations to derive descriptors for a QSAR model, which could then predict the hydrolysis free energy barriers nih.gov. Such models can help in assessing the persistence of this compound in the environment.

Another study focused on developing a three-dimensional QSAR (3D-QSAR) model to predict the degradation half-life (DT50) of 47 organophosphorus pesticides in soil. The model indicated that the size, shape, and hydrophobic interactions of the molecules are key parameters influencing their degradation rate researchgate.net. These findings suggest that the isononyl chain of this compound would significantly impact its persistence in soil.

Bioavailability:

The bioavailability of a chemical refers to the fraction of an administered dose that reaches the systemic circulation. QSAR models for predicting oral bioavailability are valuable in assessing the potential for systemic exposure and toxicity. While specific QSAR models for the bioavailability of this compound have not been published, general models for diverse sets of chemicals can provide insights.

A study on a large set of 232 structurally diverse drugs developed a QSAR model for human oral bioavailability. This model identified lipophilicity, expressed as the distribution coefficient at different pH values, as a significant factor acs.org. The model also incorporated 15 structural descriptors related to metabolic processes, achieving a correct classification rate of 71% acs.org. The physicochemical properties of this compound, such as its octanol-water partition coefficient (logP) and its potential for metabolism, would be critical inputs for such a model. The application of machine learning in this field has shown promise in improving the predictive accuracy of these models arxiv.orgmdpi.com.

Table 2: Key Parameters in QSAR Models for Degradation and Bioavailability of Organophosphates and Related Compounds
EndpointCompound ClassKey Molecular Descriptors/ParametersModeling ApproachReference
Hydrolysis RateOrganophosphorus PesticidesConnectivity indices, Molar volume, Bond lengthsQSAR with multivariable analysis escholarship.org
Hydrolysis Free Energy BarrierOrganophosphatesDFT-derived descriptorsQSAR nih.gov
Degradation Half-life (DT50) in SoilOrganophosphorus Pesticides3D Molecular Interaction Fields (MIFs) - size, shape, hydrophobicity3D-QSAR with Partial Least Squares (PLS) researchgate.net
Human Oral BioavailabilityStructurally Diverse DrugsLipophilicity (log D at pH 6.5), Structural descriptors for metabolismOrdered Multicategorical Classification Method using Simplex Technique (ORMUCS) acs.org
Acute Oral Toxicity (LD50)Organophosphates2D molecular and quantum chemical descriptors (e.g., NumHDonors, PEOE_VSA)Genetic Algorithm-Multiple Linear Regression (GA-MLR) researchgate.net

Comparative Studies and Exposure Assessments Involving Monoisononyl Phosphate

Biomonitoring Studies of Monoisononyl Phosphate (B84403) in Various Populations

Human biomonitoring, the measurement of chemicals or their metabolites in human tissues or fluids, provides a direct assessment of internal exposure. Several large-scale biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, have measured urinary concentrations of various phthalate (B1215562) metabolites in the general population.

The NHANES data from the 1999-2000 survey provided significant insights into the exposure of the U.S. population to a range of phthalates. In this survey, the urinary metabolites of several commonly used phthalates, including monoethyl phthalate (MEP), monobutyl phthalate (MBP), monobenzyl phthalate (MBzP), and mono-(2-ethylhexyl) phthalate (MEHP), were detected in over 75% of the samples analyzed. researchgate.netepa.gov This indicated widespread exposure to their respective parent compounds: diethyl phthalate (DEP), dibutyl phthalate (DBP), benzylbutyl phthalate (BBP), and di-(2-ethylhexyl) phthalate (DEHP).

In stark contrast, Monoisononyl phosphate was infrequently detected in the same population. researchgate.netepa.gov This finding suggests that human exposure to DINP was significantly lower than to the other phthalates mentioned during that period, or that the toxicokinetics of DINP and MINP (including absorption, distribution, metabolism, and excretion) differ in a way that results in lower urinary concentrations of the primary monoester. It is also possible that the analytical methods at the time were less sensitive for MINP compared to other metabolites.

The lower detection frequency of MINP is an important finding, as it provides a baseline for assessing trends in DINP exposure over time, especially considering the increased use of DINP as a replacement for other phthalates like DEHP in some applications.

Detection Frequencies of Selected Phthalate Metabolites in the U.S. Population (NHANES 1999-2000)
Phthalate MetaboliteAbbreviationDetection Frequency
This compoundMINPInfrequently detected
Mono-ethyl phthalateMEP> 75%
Mono-n-butyl phthalateMBP> 75%
Mono-benzyl phthalateMBzP> 75%
Mono-2-ethylhexyl phthalateMEHP> 75%

Assessment of Exposure Pathways and Levels in Different Environmental Compartments

Human exposure to phthalates can occur through various pathways, including ingestion of contaminated food and water, inhalation of indoor air and dust, and dermal contact with products containing phthalates. The assessment of exposure pathways for MINP is intrinsically linked to the presence of its parent compound, DINP, in different environmental compartments.

Indoor dust is recognized as a significant reservoir for many semi-volatile organic compounds, including phthalates. Studies have consistently detected a range of phthalates in indoor dust samples collected from homes, schools, and offices. While specific quantitative data for MINP in environmental media are limited in the available literature, the presence of DINP in indoor dust has been reported. Given that phthalate diesters can undergo degradation within the indoor environment, it is plausible that MINP could be present in dust as a result of the abiotic or biotic breakdown of DINP.

Food is another major pathway of exposure to phthalates. Phthalates can migrate from food packaging materials, processing equipment, and agricultural plastics into food products. The extent of migration depends on factors such as the type of food, temperature, and the concentration of the phthalate in the contact material.

Water can also be a source of phthalate exposure, although concentrations in drinking water are generally low. Contamination of water sources can occur through industrial discharges, landfill leachate, and atmospheric deposition.

Advanced Research Methodologies and Emerging Technologies

Omics Technologies (Genomics, Proteomics, Metabolomics) in Monoisononyl Phosphate (B84403) Research

The suite of "omics" technologies provides a powerful, systems-level approach to understanding the biological impacts of chemical compounds. While specific multi-omics studies on Monoisononyl phosphate are not widely documented, the application of these techniques to other organophosphates illustrates their potential for elucidating its biological interactions and effects. nih.govmdpi.com

Genomics and Transcriptomics : These disciplines could be employed to investigate how exposure to this compound may influence gene expression. nih.gov By analyzing the entire genome or transcriptome of an organism or cell culture, researchers can identify genes that are activated or suppressed in response to the compound. This can reveal the cellular pathways that are most affected, offering clues about its mechanism of action.

Proteomics : Proteomics focuses on the large-scale study of proteins, their structures, and functions. nih.gov In the context of this compound, proteomic analyses could identify specific proteins that physically interact with the compound or whose expression levels change upon exposure. This is crucial for pinpointing molecular targets and understanding the functional consequences of exposure at the protein level.

Integrating data from these different omics platforms would enable the construction of comprehensive molecular network maps, illustrating the interconnected "Protein-metabolite" and gene-level responses to this compound. nih.gov This integrated, multi-omics approach is essential for moving beyond single-endpoint analyses to a more holistic understanding of the compound's biological significance. mdpi.com

Application of Advanced Imaging Techniques for In Situ Studies

Advanced imaging techniques are indispensable for visualizing the distribution and behavior of chemical compounds within complex systems in a non-invasive manner. For in situ studies of this compound, techniques like Magnetic Resonance Imaging (MRI) could be adapted to provide spatially and temporally resolved data. nih.gov

MRI, a powerful tool in medical diagnostics, also serves as a versatile toolkit for chemical and materials science. nih.gov It can provide information about the composition, transport, and chemical transformations of substances within an opaque object, such as a bioreactor, soil sample, or biological tissue. nih.gov For this compound, this could involve:

Tracking Distribution : By labeling the compound with specific isotopes, MRI could potentially be used to track its movement and accumulation in environmental matrices or within an organism over time.

Monitoring Chemical Transformations : MRI spectroscopy can distinguish between different chemical states. This capability could be harnessed to monitor the degradation or metabolic transformation of this compound in real-time, providing critical data on its persistence and fate.

These non-destructive imaging methods offer a significant advantage over traditional analytical techniques that require sample extraction and processing, as they allow for the dynamic observation of processes as they occur in their natural environment. nih.gov

Development of Novel Biosensors for this compound Detection

The development of rapid, sensitive, and selective biosensors for the detection of organophosphates is an active area of research. researchgate.net These technologies could be specifically tailored for the detection of this compound in environmental or biological samples. rsc.org Biosensors offer advantages over traditional chromatographic methods, such as faster response times, portability for field use, and lower costs. frontiersin.org

Key approaches in organophosphate biosensor development include:

Enzyme-Based Biosensors : Many biosensors for organophosphates utilize enzymes like acetylcholinesterase (AChE) or organophosphorus hydrolase (OPH). rsc.orgtandfonline.com The principle often involves measuring the inhibition of AChE activity or the direct enzymatic hydrolysis of the organophosphate by OPH. nih.govresearchgate.net

Optical Biosensors : These sensors detect changes in optical properties, such as fluorescence or absorbance, upon interaction with the target compound. rsc.orgnih.gov For instance, a system might use a fluorescent probe that is quenched or enhanced in the presence of this compound or its enzymatic breakdown products. frontiersin.org

Electrochemical Biosensors : These devices measure changes in electrical signals (e.g., current or potential) resulting from the interaction between the analyte and a biorecognition element. tandfonline.com The use of nanomaterials like gold nanoparticles and carbon nanotubes can significantly enhance the sensitivity and performance of these sensors. tandfonline.commdpi.com

The table below summarizes the performance of various biosensor platforms developed for organophosphate detection, which could serve as a basis for developing sensors specific to this compound.

Biosensor TypeBiorecognition ElementDetection PrincipleTypical AnalyteLimit of Detection (LOD)Reference
Optical Biosensor Acetylcholinesterase (AChE) & Carbon DotsFluorescence RecoveryChlorpyrifos0.14 ppb frontiersin.org
Electrochemical Biosensor Acetylcholinesterase (AChE)AmperometryMethyl Parathion5 fg/mL mdpi.com
Optical Biosensor Methyl Parathion Hydrolase (MPH)AbsorbanceMethyl Parathion4 µM nih.gov
Fluorescent Biosensor Alkaline Phosphatase (ALP)Fluorescence QuenchingPhosphate Ion- nih.gov

This table is illustrative of technologies applicable to organophosphates.

Microfluidic and High-Throughput Screening Platforms for Mechanistic Investigations

Microfluidic and high-throughput screening (HTS) platforms have revolutionized mechanistic studies in biology and chemistry by enabling massive parallel experimentation with minimal reagent consumption. colorado.edunih.gov These technologies are well-suited for detailed mechanistic investigations of this compound.

Droplet-Based Microfluidics : This technology uses picoliter- to nanoliter-volume aqueous droplets dispersed in an immiscible oil as independent microreactors. harvard.edu Tens of thousands of these droplets can be generated and analyzed per second. colorado.edu This platform could be used to:

Screen for enzymatic activity related to this compound degradation.

Investigate the compound's effect on single cells by encapsulating individual cells within droplets and monitoring their response. harvard.edu

Perform directed evolution experiments to engineer enzymes with enhanced activity towards this compound. colorado.edu

Cell-Based HTS Platforms : Microfluidic devices can be designed to culture cells and expose them to a wide range of compounds or concentrations in a highly parallelized manner. tue.nlnih.gov This allows for rapid screening of the effects of this compound on various cell types, monitoring parameters such as cell viability, metabolism, and signaling pathway activation. tue.nl The ability to generate stable concentration gradients within these devices is particularly useful for studying dose-dependent responses. nih.gov

The integration of these microfluidic systems with automated analysis provides an unprecedented capacity to explore the vast parameter space of biological interactions, offering a powerful tool for dissecting the specific mechanisms of action of this compound at the cellular and molecular levels. colorado.edutue.nl

Future Research Directions and Unanswered Questions

Addressing Data Gaps in Environmental Occurrence and Fate

While research has established the environmental presence of organophosphate esters (OPEs) as a class in various ecosystems, specific data on Monoisononyl phosphate (B84403) remains limited. OPEs are known to be transported over long distances via atmospheric and oceanic currents, with notable concentrations found in coastal regions, the open ocean, and even polar snow and ice mdpi.comifremer.fr. They are released into the environment through volatilization, leaching, and abrasion from consumer and industrial products, and their mobility is influenced by physicochemical properties like water solubility mdpi.commdpi.com. Due to their semi-volatile nature, they can easily contaminate aquatic environments mdpi.com.

However, a significant data gap exists for Monoisononyl phosphate itself. Most environmental monitoring studies focus on the parent compound, DINP, or broader categories of OPEs. The environmental fate—how it degrades, where it partitions (e.g., water vs. sediment), and its persistence—is largely inferred from the behavior of other OPEs rather than direct measurement ifremer.frresearchgate.netnih.gov. For instance, studies show that OPEs can accumulate in sediments, and their distribution is often linked to total organic carbon content mdpi.comifremer.fr. Without targeted monitoring, the true environmental concentration and behavior of MINP cannot be accurately assessed. Future research should prioritize the development of monitoring programs specifically designed to detect and quantify this compound in various environmental matrices, including water, soil, sediment, and air, to build a comprehensive picture of its environmental lifecycle.

Elucidating Complex Biological Mechanisms and Interactions

This compound is a known primary metabolite of DINP in both humans and rodents nih.govcpsc.gov. Following ingestion, DINP is hydrolyzed to MINP, which is then further oxidized to secondary metabolites such as hydroxy-MINP (OH-MINP), oxo-MINP (oxo-MINP), and carboxy-MINP (carboxy-MINP) before excretion nih.govcpsc.govnih.gov. Human metabolism studies have shown that after a single oral dose of DINP, only a small fraction is excreted as MINP (around 2.2%), with the majority being the oxidized secondary metabolites nih.gov.

While the metabolic pathway is relatively well-understood, the specific biological activities and toxicological mechanisms of this compound are less clear. As an organophosphate, there is a potential for mechanisms of toxicity common to this class of chemicals, such as the inhibition of acetylcholinesterase, which leads to an overstimulation of muscarinic and nicotinic receptors nih.gov. However, the potency of MINP in this regard is not well-defined.

Computational studies have begun to explore the toxicological potential of DINP metabolites. These models predict that MINP and other metabolites may cause liver damage and interact with critical biological pathways, such as those involving peroxisome proliferator-activated receptors nih.govmdpi.com. Furthermore, these in-silico studies suggest that DINP metabolites can bind to and potentially inhibit human sulfotransferase enzymes, which are crucial for detoxification and hormone regulation nih.govmdpi.com. Inorganic phosphate itself, at high concentrations, is known to have adverse effects on renal and cardiovascular systems and can alter cellular signaling pathways related to cell growth nih.govresearchgate.net. However, these are computational predictions and general phosphate effects; dedicated in-vitro and in-vivo studies are necessary to validate these findings and elucidate the precise molecular interactions and downstream biological consequences of exposure to this compound.

Table 1: Key Metabolites of Diisononyl Phthalate (B1215562) (DINP) in Humans

Metabolite Name Abbreviation Type Percentage of Dose Excreted (48h)
This compound MINP Primary 2.2%
Hydroxy-isononyl phthalate OH-MINP Secondary 20.2%
Oxo-isononyl phthalate oxo-MINP Secondary 10.6%
Carboxy-isononyl phthalate carboxy-MINP Secondary 10.7%

Data derived from a human volunteer study after a single oral dose of deuterium-labelled DINP nih.gov.

Improving Analytical Sensitivity and Specificity in Complex Matrices

The accurate quantification of this compound in complex environmental and biological samples presents significant analytical challenges. A primary issue is the potential for sample contamination. MINP is no longer considered a reliable marker for occupational DINP exposure because samples can be easily contaminated by the abiotic hydrolysis of the parent DINP compound present in the environment (e.g., in dust), leading to falsely elevated results mdpi.com. Consequently, the more advanced, oxidized secondary metabolites are now preferred for human biomonitoring as they are not prone to such contamination mdpi.com.

Developing robust analytical methods requires high sensitivity and specificity to detect trace levels of the compound and distinguish it from a myriad of other substances. Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are essential for this purpose biorxiv.orgresearchgate.net. Solid-phase extraction (SPE) is often employed for sample cleanup and concentration to remove interfering matrix components and isolate the analytes of interest before instrumental analysis researchgate.net.

However, challenges remain, particularly in environmental samples where matrix interference can be substantial researchgate.netresearchgate.net. For instance, the analysis of phosphorus compounds in water can be complicated by the presence of other ions and organic matter researchgate.netsci-hub.se. Future research must focus on optimizing these analytical methods to improve their sensitivity and specificity for this compound. This includes developing more effective sample preparation protocols, synthesizing certified reference standards for MINP to ensure analytical accuracy, and exploring advanced chromatographic and mass spectrometric techniques to overcome matrix effects and achieve lower detection limits.

Development of Sustainable Alternatives and Mitigation Strategies

Given that this compound is a direct metabolite of DINP, a crucial long-term strategy involves reducing exposure by developing and adopting safer, sustainable alternatives to phthalate plasticizers. The chemical industry has already made progress in this area, introducing several non-phthalate plasticizers for sensitive applications like medical devices, toys, and food packaging pishrochem.comuml.edu. These alternatives aim to provide the necessary technical performance for materials like PVC without the health and environmental concerns associated with some phthalates nih.gov.

Table 2: Examples of Sustainable Alternatives to Phthalate Plasticizers

Alternative Class Specific Examples Key Properties
Cyclohexanoates 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) Well-studied toxicological profile; used in toys and medical devices pishrochem.com.
Citrate Esters Triethyl citrate, Acetyl triethyl citrate (ATBC) Derived from citric acid; biodegradable; suitable for food contact applications pishrochem.comnih.gov.
Bio-based Esters Epoxidized soybean oil (ESBO), Succinic acid esters Derived from renewable resources (e.g., soybean oil); reduces carbon footprint pishrochem.comnih.gov.
Benzoates Diethylene Glycol Dibenzoate, Dipropylene Glycol Dibenzoate High solvency, rapid fusing; used in adhesives, flooring, and films nayakem.com.

| Polymeric Plasticizers | Polyester adipates | Large molecular weight reduces migration and leaching from the product matrix pishrochem.com. |

Alongside substitution, effective mitigation strategies are needed to manage existing organophosphate pollution. This includes proper management of industrial waste containing these compounds to prevent their release into the environment nih.gov. For contaminated sites, remediation techniques are essential. Strategies used for organophosphate pesticides, such as adsorption onto materials like activated carbon and promoting biodegradation in soil and water, could be adapted for industrial organophosphates researchgate.net. Health care providers managing cases of acute organophosphate exposure must use personal protective equipment to avoid cross-contamination and follow established decontamination protocols, which include removing contaminated clothing and washing the skin with soap and water nih.govmedscape.com. Continued research into cost-effective and efficient remediation technologies and waste management practices is vital to minimize the environmental burden of these compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.